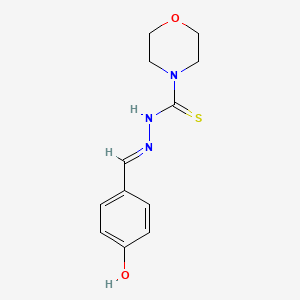![molecular formula C12H22N2O4 B2410224 5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid CAS No. 2169311-73-1](/img/structure/B2410224.png)
5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid” is a synthesized molecule . It is also known as (2S)-1- { [ (tert-butoxycarbonyl)amino]acetyl}-2-pyrrolidinecarboxylic acid .
Synthesis Analysis
The synthesis of this compound involves a multi-step process that includes the reaction of 5-amino-1-pentanol with various reagents.
Molecular Structure Analysis
The molecular formula of this compound is C13H25NO4. The InChI code is 1S/C13H25NO4/c1-9(2)10(7-6-8-11(15)16)14-12(17)18-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,17)(H,15,16) .
Physical And Chemical Properties Analysis
This compound is a white crystalline solid. It is soluble in water, ethanol, methanol, and chloroform. The molecular weight is 259.346.
Wissenschaftliche Forschungsanwendungen
Synthetic Analgesics and Chemical Synthesis
The compound is structurally related to a class of synthetic analgesics, illustrating the chemical ingenuity in manipulating piperidine derivatives for potential therapeutic uses. Research by Van Daele et al. (1976) outlines the synthesis of several 4-arylamino-4-piperdinecarboxylic acids, which served as precursors for the preparation of potent analgesics. This study highlights the importance of suitable substitutions on nitrogen atoms to afford extremely potent analgesics, showcasing the compound's relevance in synthetic chemistry for pharmaceutical applications (Van Daele et al., 1976).
Hydrogen Bonding and Crystal Structure Analysis
Research into the hydrogen bonding and crystal structures of proton-transfer compounds, including those related to piperidine derivatives, provides insight into the molecular interactions and structural stability of these compounds. Smith et al. (2011) detailed the crystal structures of proton-transfer compounds involving 5-sulfosalicylic acid with various aliphatic nitrogen Lewis bases, including piperidine. This work contributes to our understanding of the comparative structural features and hydrogen-bonding patterns of piperidine derivatives (Smith et al., 2011).
Antimicrobial Activity and Organic Ligands
Patel (2020) explored the synthesis, characterization, and antimicrobial activity of furan ring-containing organic ligands, which include piperidine derivatives. This research is significant for developing new antimicrobial agents, showcasing the potential of piperidine derivatives in contributing to the fight against microbial resistance (Patel, 2020).
Chiral Building Blocks for Alkaloid Synthesis
The development of chiral building blocks for synthesizing piperidine-related alkaloids is crucial for pharmaceutical chemistry. Takahata et al. (2002) investigated a C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester as a promising chiral building block. This research underscores the compound's role in the asymmetric synthesis of biologically active molecules, highlighting its importance in medicinal chemistry (Takahata et al., 2002).
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-7-8-4-5-9(10(15)16)13-6-8/h8-9,13H,4-7H2,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAROFVUFUFTCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(NC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-fluoro-2-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2410142.png)
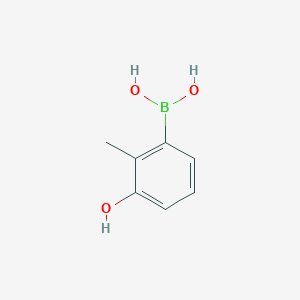


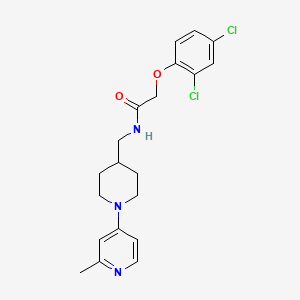
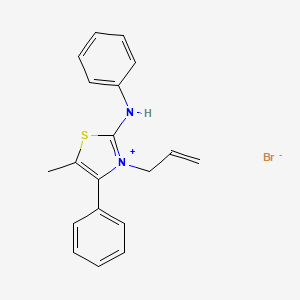
![(E)-4-(Dimethylamino)-N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]but-2-enamide](/img/structure/B2410151.png)
![N-[(4-methoxyphenyl)methyl]-4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B2410153.png)
![2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2410156.png)
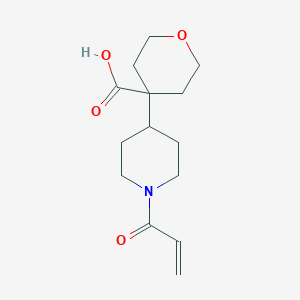
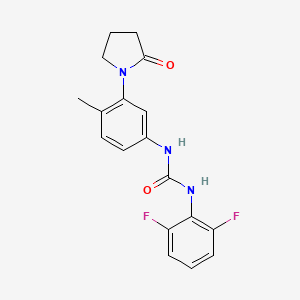
![4-methyl-N-[2-(3-methylbutanoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzenecarboxamide](/img/structure/B2410162.png)
